2-Ethoxy-1,3-dioxolane

Übersicht

Beschreibung

2-Ethoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. It is a cyclic acetal formed by the reaction of ethylene glycol with an aldehyde or ketone. This compound is known for its stability and versatility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethoxy-1,3-dioxolane can be synthesized through the condensation of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst. One common method involves the use of ethanol and carbonyl compounds, which results in a high yield of the reaction product . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include the use of dehydrating agents such as dimethyldichlorosilane to remove water and drive the reaction to completion .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium tr

Biologische Aktivität

2-Ethoxy-1,3-dioxolane is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal properties, and its applications in pharmaceutical research.

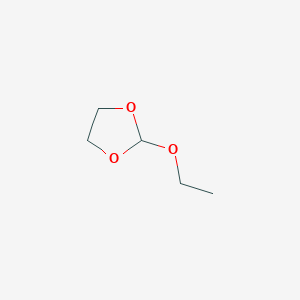

Chemical Structure and Properties

Chemical Structure : this compound features a dioxolane ring with an ethoxy substituent. This structure contributes to its reactivity and interaction with biological systems.

Properties : The compound is characterized by its stability under various conditions and its ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of various 1,3-dioxolane derivatives, including this compound. A notable study synthesized a series of dioxolanes and tested them against several bacterial strains:

- Antibacterial Activity : Compounds exhibited significant activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL for some derivatives .

- Antifungal Activity : The compounds demonstrated excellent antifungal effects against Candida albicans, indicating their potential use in treating fungal infections .

| Compound | Target Organism | Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | Antibacterial | 625–1250 |

| This compound | C. albicans | Antifungal | Not specified |

The mechanism of action for this compound involves interactions at the molecular level. The ethoxy group can enhance solubility and facilitate interactions with bacterial cell membranes or fungal cell walls. This interaction may disrupt cellular processes leading to cell death or inhibition of growth.

Synthesis and Testing

A significant study involved the synthesis of new enantiomerically pure and racemic 1,3-dioxolanes from salicylaldehyde and diols. The resulting compounds were screened for biological activity:

- Findings : Most synthesized dioxolanes showed promising antibacterial and antifungal activities. For instance, derivatives with ether or ester groups at specific positions displayed enhanced biological activity compared to their counterparts without such modifications .

Applications in Medicine

The potential applications of this compound in medicine are vast:

- Pharmaceutical Intermediates : Its role as an intermediate in the synthesis of pharmaceuticals is being explored due to its unique chemical properties.

- Antimicrobial Agents : Given its demonstrated antibacterial and antifungal properties, it could serve as a lead compound for developing new antimicrobial agents.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

2-Ethoxy-1,3-dioxolane serves as a building block in organic synthesis. It is utilized in the preparation of complex organic molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : The ethoxy group can be replaced by nucleophiles, allowing for the formation of new compounds.

- Ring-Opening Reactions : The dioxolane ring can undergo ring-opening to yield valuable intermediates.

These reactions are essential for developing pharmaceuticals and agrochemicals, highlighting the compound's role in advancing synthetic methodologies.

Biological Research Applications

Research into the biological activities of this compound has revealed potential applications in medicinal chemistry:

- Antimicrobial Properties : Similar compounds have exhibited antimicrobial effects. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation.

- Cytotoxic Effects : Some studies indicate that related dioxolanes can induce DNA damage and oxidative stress in cell lines, suggesting potential cytotoxicity that could be explored for therapeutic applications.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being studied for its potential as a pharmaceutical intermediate . Its structural features may facilitate the development of new drugs targeting various diseases. For instance:

- Antimalarial Activity : Research on related dioxolanes has indicated promising antimalarial activity against Plasmodium falciparum, suggesting that this compound could be a candidate for further exploration in this area .

Industrial Applications

In industrial settings, this compound finds use as a solvent and precursor for specialty chemicals. Its properties make it suitable for applications such as:

- Electrolyte Solutions : It can be employed in lithium-ion batteries to enhance electrode interface compatibility.

- Polymer Production : The compound is useful in synthesizing polymers with specific properties for gas separation technologies .

Data Tables

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Related Dioxolanes | Cytotoxic | |

| 3-Alkoxy-1,2-Dioxolanes | Antimalarial |

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial activity of various dioxolanes, including derivatives of this compound. Results indicated that certain structural modifications enhanced activity against bacterial strains.

Case Study 2: Drug Development

Research focused on the synthesis of novel antimalarial agents derived from dioxolanes showed that compounds with similar frameworks to this compound exhibited significant efficacy against Plasmodium falciparum.

Eigenschaften

IUPAC Name |

2-ethoxy-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-6-5-7-3-4-8-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYRUZUVDZGWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349109 | |

| Record name | 2-ethoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4544-20-1 | |

| Record name | 2-ethoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.